molecular formula C24H28N4O6S B2513117 N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 874804-53-2

N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2513117
CAS No.: 874804-53-2
M. Wt: 500.57
InChI Key: CJWNXTDUMNCRPG-UHFFFAOYSA-N
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Description

N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound that features an indole moiety, an oxazolidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Oxazolidine Ring Formation: The oxazolidine ring can be formed by the reaction of an amino alcohol with an aldehyde or ketone.

    Final Coupling: The final step involves coupling the indole derivative with the sulfonylated oxazolidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-3-carboxylic acids.

    Reduction: The oxazolidine ring can be reduced to form amino alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Amino alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets due to its structural complexity. The indole moiety may interact with biological receptors, while the sulfonyl group could enhance its binding affinity. The oxazolidine ring may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is unique due to the presence of the oxazolidine ring and the sulfonyl group, which are not commonly found together in similar compounds. This combination of functional groups may confer unique biological and chemical properties, making it a valuable compound for further research.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6S/c1-16-13-18(7-8-21(16)33-2)35(31,32)28-11-12-34-22(28)15-27-24(30)23(29)25-10-9-17-14-26-20-6-4-3-5-19(17)20/h3-8,13-14,22,26H,9-12,15H2,1-2H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWNXTDUMNCRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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